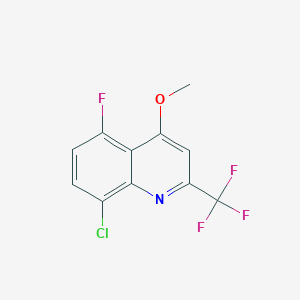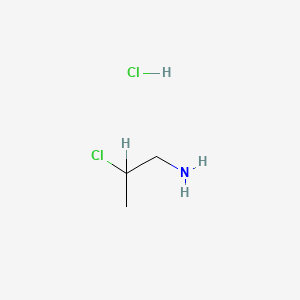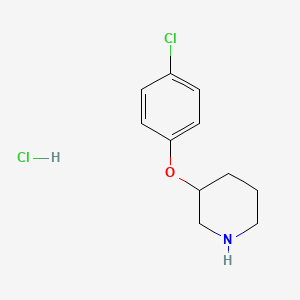
2-(2-Chlorophenyl)propan-2-amine hydrochloride
Overview
Description
2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a 2-chlorophenyl group attached to a propan-2-amine backbone, and it is typically found as a white crystalline solid .
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves several steps. One common method starts with the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-(2-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
2-(2-Chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The amine group can act as a base and react with acids to form salts.
Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.
Common reagents used in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include the hydrochloride salt and various substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)propan-2-amine hydrochloride is widely used in scientific research for several purposes:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Reactions: It is used to study the mechanisms of nucleophilic substitution and other organic reactions.
Neurotransmitter Studies: The compound is used to investigate the effects of monoamine oxidase inhibitors and serotonin reuptake inhibitors on neurotransmitter metabolism and behavior.
Mechanism of Action
The primary mechanism of action of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood, energy, and focus.
Comparison with Similar Compounds
2-(2-Chlorophenyl)propan-2-amine hydrochloride can be compared to other similar compounds, such as:
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride: This compound has an additional chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(2-Bromophenyl)propan-2-amine hydrochloride: The presence of a bromine atom instead of chlorine can lead to different chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZAZPKQAAOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)
![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)

![tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)

![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)








